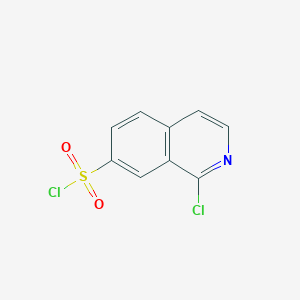

1-Chloroisoquinoline-7-sulfonyl chloride

Description

Significance of Isoquinoline (B145761) Derivatives in Heterocyclic Chemistry

Isoquinoline is a heterocyclic aromatic organic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. wikipedia.org This structural motif is not merely a chemical curiosity; it is a "privileged structure" in medicinal chemistry and a cornerstone of heterocyclic chemistry. nih.gov Isoquinoline derivatives are found in a vast array of natural products, especially alkaloids like papaverine, and form the structural backbone of numerous synthetic compounds with significant pharmacological applications. wikipedia.org

The versatility of the isoquinoline ring allows for extensive functionalization at various positions, which can modulate its chemical and biological properties. ontosight.ai These modifications have led to the development of isoquinoline-based compounds used as anesthetics (dimethisoquin), antihypertension agents (quinapril), antiretroviral agents (saquinavir), and vasodilators (papaverine). wikipedia.org The continuous interest in these derivatives drives chemists to develop novel and efficient synthetic methodologies for their construction and modification, including traditional methods like the Bischler-Napieralski and Pomeranz–Fritsch reactions, as well as modern visible-light-catalyzed and transition-metal-mediated approaches. acs.orgslideshare.net

Role of Sulfonyl Chlorides as Electrophilic Reagents

Sulfonyl chlorides (R-SO₂Cl) are a class of highly reactive and powerful electrophiles widely used in organic synthesis. fiveable.memagtech.com.cn Their utility stems from the electron-withdrawing nature of the sulfonyl group, which polarizes the sulfur-chlorine bond and makes the chlorine atom an excellent leaving group. fiveable.me This high reactivity allows sulfonyl chlorides to readily undergo nucleophilic substitution reactions with a wide variety of nucleophiles, including amines, alcohols, and thiols. fiveable.me

The most common application of sulfonyl chlorides is in the synthesis of sulfonamides through reaction with amines, a linkage that is a key feature in a multitude of pharmaceutical drugs. fiveable.menih.gov They are also instrumental in forming sulfonic esters from alcohols and can be used to introduce the sulfonyl group into molecules, which can then serve as a protecting group or be further functionalized. fiveable.memagtech.com.cn The synthesis of sulfonyl chlorides has traditionally involved reagents like POCl₃ or SO₂Cl₂, but milder and more selective methods are continuously being developed to accommodate sensitive and complex molecular structures. nih.govresearchgate.net

Overview of Research Trajectories for Aryl and Heteroaryl Sulfonyl Chlorides

The synthesis and application of aryl and, more specifically, heteroaryl sulfonyl chlorides are areas of active research. While aryl sulfonyl chlorides are common reagents, their heteroaryl counterparts can be challenging to synthesize and are often unstable. nih.govrsc.org This instability, particularly in electron-deficient systems, can lead to decomposition, presenting a significant synthetic problem. acs.org

Modern research focuses on developing efficient, modular, and general routes to these compounds that avoid harsh or toxic reagents like chlorine gas. nih.gov Innovations include palladium-mediated syntheses from boronic acids and the use of organozinc reagents with electrophiles like 2,4,6-trichlorophenyl chlorosulfate (B8482658) (TCPC) to generate heteroaryl sulfonyl chlorides in situ for immediate reaction. nih.govacs.org Another approach involves the oxidative chlorination of sulfur-containing compounds such as thiols. researchgate.netorganic-chemistry.org These advancements aim to broaden the scope of accessible heteroaryl sulfonamides, which are crucial motifs in medicinal and agrochemical industries. rsc.org The development of bench-stable alternatives that can act as sulfonyl chloride surrogates is also a significant area of investigation. acs.org

Chemical Profile: 1-Chloroisoquinoline-7-sulfonyl chloride

This specific compound is a bifunctional molecule featuring both a reactive chlorine atom at the 1-position of the isoquinoline ring and a sulfonyl chloride group at the 7-position.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 942119-65-5 |

| Molecular Formula | C₉H₅Cl₂NO₂S |

| Molecular Weight | 262.11 g/mol |

| Topological Polar Surface Area (TPSA) | 47.03 Ų |

| LogP | 2.8157 |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 0 |

| Rotatable Bonds | 1 |

Data sourced from ChemScene. chemscene.com

The structure of this compound presents two distinct reactive sites. The sulfonyl chloride group is a potent electrophile for reactions with nucleophiles to form sulfonamides, sulfonates, and other sulfur-containing derivatives. Simultaneously, the 1-chloro substituent on the isoquinoline ring is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups at this position. This dual reactivity makes it a valuable intermediate for creating diverse molecular libraries based on the isoquinoline scaffold. For instance, the related compound 1-chloroisoquinoline (B32320) is used in palladium-catalyzed cross-coupling reactions with heteroaryl boronic acids and in manganese-catalyzed couplings with Grignard reagents. chemicalbook.com

The synthesis of such heteroaryl sulfonyl chlorides often involves multi-step sequences. A common strategy for introducing a sulfonyl chloride group onto an aromatic ring is through the diazotization of an amino group, followed by a copper-catalyzed reaction in the presence of sulfur dioxide and a chloride source. rsc.org Therefore, a plausible synthetic route to this compound would likely start from a corresponding 7-amino-1-chloroisoquinoline precursor.

Structure

3D Structure

Properties

IUPAC Name |

1-chloroisoquinoline-7-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2NO2S/c10-9-8-5-7(15(11,13)14)2-1-6(8)3-4-12-9/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCCARSJRZMDFTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN=C2Cl)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942119-65-5 | |

| Record name | 1-chloroisoquinoline-7-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity Profiles and Mechanistic Investigations of 1 Chloroisoquinoline 7 Sulfonyl Chloride and Analogues

Nucleophilic Substitution Reactions at the Sulfonyl Center

The sulfonyl chloride group of 1-chloroisoquinoline-7-sulfonyl chloride is a key functional group that readily undergoes nucleophilic substitution. This reactivity is central to the synthesis of a diverse range of sulfonamide derivatives. The general mechanism involves the attack of a nucleophile on the electron-deficient sulfur atom, leading to the displacement of the chloride ion.

Synthesis of Sulfonamides with Various Amine Nucleophiles

The reaction of this compound with primary or secondary amines is a fundamental method for the preparation of sulfonamides. rsc.org This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride that is generated. mdpi.com

This compound reacts with a wide array of primary and secondary aliphatic amines to produce the corresponding sulfonamides. The nucleophilicity of the amine plays a significant role in the reaction rate, with primary amines generally reacting more rapidly than secondary amines. rsc.org Steric hindrance around the amine can also influence the reaction's efficiency. nih.gov

A general representation of this reaction is as follows:

This compound + R¹R²NH → 1-Chloro-N-(R¹,R²)-isoquinoline-7-sulfonamide + HCl

Table 1: Examples of Reactions with Aliphatic Amines

| Amine | Product |

| Propylamine | 1-Chloro-N-propylisoquinoline-7-sulfonamide |

| Diethylamine | 1-Chloro-N,N-diethylisoquinoline-7-sulfonamide |

| Cyclohexylamine | 1-Chloro-N-cyclohexylisoquinoline-7-sulfonamide |

The coupling of this compound with aromatic and heterocyclic amines is a valuable method for synthesizing compounds with potential biological activity. cbijournal.comresearchgate.net The reactivity of these amines can be influenced by the electronic properties of the substituents on the aromatic or heterocyclic ring. rsc.org Generally, electron-donating groups enhance the nucleophilicity of the amine and facilitate the reaction, while electron-withdrawing groups have the opposite effect.

Table 2: Examples of Reactions with Aromatic and Heterocyclic Amines

| Amine | Product |

| Aniline | 1-Chloro-N-phenylisoquinoline-7-sulfonamide |

| 4-Methoxyaniline | 1-Chloro-N-(4-methoxyphenyl)isoquinoline-7-sulfonamide |

| Pyridine-2-amine | 1-Chloro-N-(pyridin-2-yl)isoquinoline-7-sulfonamide |

Copper-based catalytic systems have been effectively used to facilitate the synthesis of sulfonamides. researchgate.net These methods can offer milder reaction conditions and broader substrate scope. princeton.edu For instance, copper catalysts can be employed in the coupling of sulfonyl chlorides with amines, including in multicomponent reactions involving sources of sulfur dioxide. researchgate.netrsc.org This approach can circumvent the need for pre-functionalized sulfonyl chlorides. princeton.edu

The choice of solvent and base is critical in the synthesis of sulfonamides from sulfonyl chlorides. mdpi.com Aprotic solvents such as dichloromethane (B109758) (DCM) and acetonitrile (B52724) are commonly used. ekb.eg The base is required to scavenge the HCl produced during the reaction, and common choices include tertiary amines like triethylamine (B128534) and pyridine (B92270). researchgate.net The selection of the base can influence the reaction rate and, in some cases, the selectivity of the reaction, particularly when competing nucleophilic sites are present. The reaction conditions, including temperature, can also impact the yield and purity of the sulfonamide product. nih.gov Microwave-assisted synthesis has been shown to accelerate the reaction and improve yields in some cases. rsc.org

Table 3: Common Solvents and Bases

| Solvent | Base |

| Dichloromethane (DCM) | Triethylamine (TEA) |

| Acetonitrile (ACN) | Pyridine |

| Diethyl ether | Sodium Carbonate |

Solid-phase organic synthesis (SPOS) offers a powerful platform for the preparation of sulfonamide libraries. In a typical SPOS approach, an amine-functionalized resin can be reacted with a sulfonyl chloride. The resulting resin-bound sulfonamide can then be subjected to further chemical transformations before being cleaved from the solid support. This methodology facilitates purification as excess reagents and byproducts can be washed away from the resin-bound product. diva-portal.org

Formation of Sulfinamides via Reductive Coupling

Sulfinamides, which feature a sulfur(IV) center, can be synthesized directly from sulfonyl chlorides (sulfur(VI)) through a one-pot reductive amination process. This transformation avoids the need to handle sensitive sulfinyl chloride intermediates. nih.govacs.org The reaction involves the simultaneous reduction of the sulfonyl chloride and coupling with a primary or secondary amine. nih.gov

A common method employs triphenylphosphine (B44618) (PPh₃) as the reductant in the presence of a base such as triethylamine (TEA). nih.govacs.org The reaction is typically performed by slowly adding a solution containing the amine, PPh₃, and TEA to a solution of the sulfonyl chloride at 0 °C in a solvent like dichloromethane (CH₂Cl₂). acs.org The slow addition is crucial to minimize side reactions, such as the formation of sulfonamides, which can occur if the amine reacts directly with the sulfonyl chloride before reduction. nih.govacs.org The scope of this reaction is quite broad, accommodating various aryl sulfonyl chlorides and a range of primary and secondary amines, including sterically hindered ones which often give excellent yields. nih.gov

The proposed mechanism involves the initial reduction of the sulfonyl chloride by the phosphine (B1218219) to form a sulfinyl chloride or another active sulfinylating agent in situ, which then rapidly reacts with the amine to yield the sulfinamide. nih.gov

| Sulfonyl Chloride Analogue | Amine | Reductant/Base | Solvent | Yield (%) | Reference |

| p-Toluenesulfonyl chloride | Benzylamine | PPh₃ / TEA | CH₂Cl₂ | 62-66 | nih.govacs.org |

| p-Toluenesulfonyl chloride | tert-Butylamine | PPh₃ / TEA | CH₂Cl₂ | 92 | nih.gov |

| p-Toluenesulfonyl chloride | Diisopropylamine | PPh₃ / TEA | CH₂Cl₂ | 95 | nih.gov |

| p-Toluenesulfonyl chloride | Morpholine | PPh₃ / TEA | CH₂Cl₂ | 71 | nih.gov |

| Benzenesulfonyl chloride | Benzylamine | PPh₃ / TEA | CH₂Cl₂ | 71 | nih.gov |

Esterification Reactions to Yield Sulfonic Esters

Sulfonic esters, or sulfonates, are readily prepared from sulfonyl chlorides through esterification with alcohols. This reaction is a cornerstone of organic synthesis, often used to convert the hydroxyl group of an alcohol into a good leaving group for subsequent substitution or elimination reactions.

The reaction mechanism involves a nucleophilic attack by the alcohol's oxygen atom on the electrophilic sulfur atom of the sulfonyl chloride. This step displaces the chloride ion, which is a good leaving group. The process is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid (HCl) generated as a byproduct. The formation of the sulfonic ester proceeds with retention of configuration at the alcohol's stereocenter, as the C-O bond of the alcohol is not broken during the reaction.

| Sulfonyl Chloride Analogue | Alcohol | Base | Solvent | Product | Reference |

| p-Toluenesulfonyl chloride | Methanol | Pyridine | Dichloromethane | Methyl p-toluenesulfonate | |

| Methanesulfonyl chloride | Ethanol | Triethylamine | Dichloromethane | Ethyl methanesulfonate | |

| Benzenesulfonyl chloride | Isopropanol | Pyridine | Diethyl ether | Isopropyl benzenesulfonate | |

| 1-Naphthalenesulfonyl chloride | Cyclohexanol | Pyridine | Tetrahydrofuran | Cyclohexyl 1-naphthalenesulfonate |

Cross-Coupling Transformations Involving the Sulfonyl Chloride Group

The sulfonyl chloride group can serve as a versatile handle in transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-sulfur bonds.

Desulfitative Cross-Coupling Reactions

In desulfitative cross-coupling reactions, the entire sulfonyl chloride group acts as a leaving group, with the sulfur dioxide (SO₂) molecule being extruded in the process. This strategy allows aryl sulfonyl chlorides to function as synthetic equivalents to aryl halides in forming carbon-carbon bonds. Palladium-catalyzed Suzuki-Miyaura cross-couplings are a prominent example of this reactivity.

In these reactions, an aryl sulfonyl chloride is coupled with an organoboron reagent, such as a boronic acid or its ester, in the presence of a palladium catalyst. The catalytic cycle is believed to involve the oxidative addition of the palladium(0) catalyst into the C-S bond of the sulfonyl chloride, followed by transmetalation with the boronic acid and reductive elimination to furnish the biaryl product, releasing SO₂ in the process. These reactions are often performed in the absence of a base. A key advantage is that the reactivity of the sulfonyl chloride group can be orthogonal to that of other halides, allowing for selective couplings.

| Sulfonyl Chloride Analogue | Coupling Partner | Catalyst / Ligand | Solvent | Product Type | Reference |

| Toluenesulfonyl chloride | Phenylboronic acid | Pd(dppf)Cl₂ | Toluene | Biaryl | |

| 4-Halophenylsulfonyl chloride | Heteroarylboronic acid | Pd(OAc)₂ / SPhos | Dioxane | Heterobiaryl | |

| 1-Naphthalenesulfonyl chloride | Alkenylboronic acid | Pd(PPh₃)₄ | THF | Aryl-alkene | |

| Pyridine-2-sulfonyl fluoride | Phenylboronic acid pinacol (B44631) ester | Pd(dppf)Cl₂ | Dioxane/H₂O | 2-Arylpyridine |

Reactions with Organometallic Reagents (e.g., Organozinc)

Aryl and alkyl sulfonyl chlorides can react with organometallic reagents to form sulfones, which involves the creation of a new carbon-sulfur bond. Unlike desulfitative couplings, the SO₂ moiety is retained in the final product. Reactions with organozinc reagents are particularly effective for this transformation.

A facile synthesis of sulfones can be achieved through the copper(I) iodide (CuI) catalyzed reaction of sulfonyl chlorides with functionalized organozinc reagents. This reaction proceeds efficiently at room temperature and tolerates a wide variety of functional groups on both coupling partners. The process involves the nucleophilic addition of the organozinc reagent to the sulfonyl chloride. The use of tetramethylethylenediamine (TMEDA) as an additive can significantly improve the reaction yields. This method provides a straightforward and promising strategy for the synthesis of diverse sulfones under mild conditions.

| Sulfonyl Chloride Analogue | Organozinc Reagent | Catalyst / Additive | Solvent | Yield (%) | Reference |

| p-Toluenesulfonyl chloride | Phenylzinc bromide | CuI / TMEDA | THF | 91 | |

| Benzenesulfonyl chloride | 4-Methoxyphenylzinc bromide | CuI / TMEDA | THF | 85 | |

| Thiophene-3-sulfonyl chloride | Phenylzinc bromide | CuI / TMEDA | THF | 80 | |

| Methanesulfonyl chloride | Benzylzinc chloride | CuI / TMEDA | THF | 81 | |

| 4-Bromobenzenesulfonyl chloride | Ethylzinc bromide | CuI / TMEDA | THF | 88 |

Electrophilic Reactivity with Unsaturated Systems

The sulfonyl chloride group can act as an electrophile or a precursor to sulfonyl radicals, which readily react with unsaturated systems like alkenes and alkynes. These reactions can lead to the formation of cyclic structures through annulation or cyclization cascades.

Annulation Reactions

Annulation reactions involving sulfonyl chlorides and unsaturated compounds can proceed through various mechanisms, including radical pathways. Photoredox catalysis, for instance, can be used to generate sulfonyl radicals from sulfonyl chlorides via single-electron reduction or halogen-atom transfer. These highly reactive radicals can then add to alkenes or alkynes.

In the context of annulation, the initial radical addition to an unsaturated C-C bond generates a new carbon-centered radical. This radical intermediate can then participate in an intramolecular cyclization if a suitable accepting group is present within the molecule, leading to the formation of a new ring. For example, visible-light-induced reactions can facilitate the tandem sulfonylation/cyclization of indole-tethered alkenes to synthesize tetrahydrocarbazoles. Another class of relevant reactions are [2+2] photocycloadditions, where an electronically excited sulfonyl group reacts with an alkene to form a four-membered ring, demonstrating the potential for sulfonyl groups to participate directly in cycloaddition chemistry. These methods highlight the utility of sulfonyl chlorides as precursors for complex cyclic and heterocyclic systems.

Chlorosulfonylation Processes

Chlorosulfonylation is a important chemical reaction used to introduce a sulfonyl chloride group (-SO₂Cl) onto an aromatic ring. This process is a key step in the synthesis of many sulfonamides and other related compounds. mdpi.com The reaction typically involves the use of chlorosulfonic acid (ClSO₃H) as the sulfonating agent. mdpi.com In the context of 1-chloroisoquinoline (B32320), the introduction of the sulfonyl chloride group at the 7-position to form this compound is an electrophilic aromatic substitution reaction.

The mechanism involves the generation of the electrophile, which is believed to be SO₂Cl⁺ or a related species, from chlorosulfonic acid. The isoquinoline (B145761) ring, being an aromatic system, then acts as a nucleophile, attacking the electrophile. The position of substitution is directed by the existing substituents on the ring. The reaction is typically carried out under controlled temperature conditions to prevent side reactions. The resulting aryl sulfonyl chloride is a versatile intermediate for the synthesis of a wide range of derivatives. mdpi.com

Recent advancements in chemical synthesis have also explored continuous flow methodologies for chlorosulfonylation reactions. researchgate.net These methods offer advantages in terms of safety, scalability, and process control compared to traditional batch processes. researchgate.net The use of microreactors can allow for precise control over reaction parameters such as temperature and mixing, leading to improved yields and purity of the desired sulfonyl chloride. researchgate.net

Sulfenylation and Arylation Mechanisms

While sulfonyl chlorides are primarily known as precursors to sulfonamides, they can also participate in reactions that lead to sulfenylation and arylation. magtech.com.cn These transformations often proceed through radical or transition-metal-catalyzed pathways.

In sulfenylation reactions, the sulfonyl chloride can be reduced to a sulfenyl intermediate, which can then react with a suitable nucleophile. This process allows for the formation of C-S bonds.

Arylation reactions involving sulfonyl chlorides are less common but can be achieved under specific conditions, often involving a transition metal catalyst. In these reactions, the sulfonyl chloride can serve as a source of an aryl group, with the extrusion of sulfur dioxide. The mechanism typically involves an oxidative addition of the sulfonyl chloride to a low-valent metal center, followed by reductive elimination to form the new C-C bond.

Advanced Mechanistic Elucidations

Sulfonyl chlorides, in the presence of a base, can undergo elimination of hydrogen chloride to form highly reactive intermediates known as sulfenes (R₂C=SO₂). magtech.com.cn These intermediates are not typically isolated but react in situ with various nucleophiles. The formation of sulfenes provides a pathway for the synthesis of a variety of sulfur-containing compounds. magtech.com.cn

For example, the reaction of a sulfonyl chloride with an amine in the presence of a base can proceed through a sulfene (B1252967) intermediate. The amine can then add to the sulfene to form the corresponding sulfonamide. rsc.org This pathway is an alternative to the direct nucleophilic substitution of the chloride on the sulfonyl group. The specific reaction pathway can be influenced by the structure of the sulfonyl chloride, the amine, and the reaction conditions.

The generation of sulfenes from sulfonyl chlorides has been utilized in various cycloaddition reactions, allowing for the synthesis of complex heterocyclic structures. The high reactivity of sulfenes makes them valuable intermediates in organic synthesis.

The reactivity of this compound is significantly influenced by the electronic and steric effects of the chloro and isoquinoline substituents. The chloro group at the 1-position is an electron-withdrawing group, which can affect the electron density of the isoquinoline ring system. This, in turn, can influence the reactivity of the sulfonyl chloride group at the 7-position.

The reaction of sulfonyl chlorides with amines to form sulfonamides is a well-established transformation. cbijournal.com The rate and outcome of this reaction can be affected by the nature of the substituents on both the sulfonyl chloride and the amine. nih.gov For instance, electron-withdrawing groups on the aryl ring of the sulfonyl chloride can increase its electrophilicity, making it more reactive towards nucleophiles. nih.gov

The following table illustrates the expected reactivity of this compound with a series of primary and secondary amines, based on general principles of sulfonamide formation. libretexts.orgvedantu.com

| Amine | Expected Product | Relative Reactivity |

| Aniline | N-phenyl-1-chloroisoquinoline-7-sulfonamide | Moderate |

| Benzylamine | N-benzyl-1-chloroisoquinoline-7-sulfonamide | High |

| Diethylamine | N,N-diethyl-1-chloroisoquinoline-7-sulfonamide | Moderate |

| Morpholine | 1-chloro-7-(morpholinosulfonyl)isoquinoline | High |

The steric hindrance around the sulfonyl chloride group can also play a role in its reactivity. Bulky substituents near the reaction center can slow down the rate of reaction. In the case of this compound, the isoquinoline ring system itself may impose some steric constraints.

Strategic Applications in Complex Molecule Synthesis

Utilization as a Key Building Block for Nitrogen-Containing Heterocycles

1-Chloroisoquinoline-7-sulfonyl chloride serves as a valuable precursor for a wide array of nitrogen-containing heterocycles, primarily through the reactivity of its sulfonyl chloride group. Sulfonyl chlorides are well-established reagents for synthesizing sulfonamides, a critical functional group in many pharmaceutical compounds. nih.govopenmedicinalchemistryjournal.com The reaction involves the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion and forming a stable sulfonamide bond. sigmaaldrich.commolport.comlibretexts.org

This reactivity allows for the facile coupling of the 1-chloroisoquinoline-7-sulfonyl moiety to various amine-containing molecules. The resulting sulfonamides incorporate the rigid and biologically relevant isoquinoline (B145761) scaffold. nih.gov The chloro group at the 1-position remains available for subsequent functionalization, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or nucleophilic aromatic substitution, enabling the synthesis of complex, fused, or substituted heterocyclic systems. For instance, reacting this compound with a heterocyclic amine can generate a complex sulfonamide, which can then be further elaborated by coupling a different aryl or alkyl group at the 1-position. sigmaaldrich.com This sequential reactivity is a cornerstone of its utility in building diverse nitrogen-containing heterocyclic structures. mdpi.comdocumentsdelivered.com

Contribution to Divergence-Oriented Synthesis and Combinatorial Libraries

Divergence-oriented synthesis (DOS) is a powerful strategy for generating molecular diversity from a common starting material. The two orthogonal reactive sites of this compound make it an ideal scaffold for such approaches and for the construction of combinatorial libraries. enamine.net Sulfonyl chlorides are frequently employed in the synthesis of compound libraries due to the reliability and high yield of sulfonamide bond formation. enamine.net

The synthesis of a library can be conceptualized in a stepwise manner. First, the sulfonyl chloride group can be reacted with a diverse set of primary and secondary amines to generate a first-generation library of sulfonamides. Each member of this library retains the reactive chloro group on the isoquinoline ring. This chloro group can then be subjected to a second diversification step, reacting with a different set of building blocks, such as boronic acids, amines, or alcohols, via transition-metal-catalyzed cross-coupling reactions. nih.govnih.gov This two-dimensional diversification strategy allows for the rapid generation of a large and structurally diverse library of compounds from a single, bifunctional scaffold. nih.govnih.gov

Table 1: Conceptual Example of Divergence-Oriented Synthesis

This table illustrates how this compound can be used to generate a 3x3 combinatorial library.

| Starting Material | Step 1: Amine (R¹-NH₂) | Intermediate Product | Step 2: Boronic Acid (R²-B(OH)₂) | Final Product Library |

| This compound | Amine A | Intermediate A | Boronic Acid X | Product AX |

| Boronic Acid Y | Product AY | |||

| Boronic Acid Z | Product AZ | |||

| Amine B | Intermediate B | Boronic Acid X | Product BX | |

| Boronic Acid Y | Product BY | |||

| Boronic Acid Z | Product BZ | |||

| Amine C | Intermediate C | Boronic Acid X | Product CX | |

| Boronic Acid Y | Product CY | |||

| Boronic Acid Z | Product CZ |

Development of Novel Synthetic Routes to Isoquinoline-Containing Scaffolds

The isoquinoline core is a privileged scaffold in medicinal chemistry. mdpi.com While many methods exist for the de novo synthesis of the isoquinoline ring system, this compound provides a platform for novel synthetic routes that rely on the modification of a pre-existing, functionalized core. This approach is particularly valuable for "late-stage functionalization," where complex molecular fragments are introduced toward the end of a synthetic sequence. mpg.denih.gov

Synthetic strategies can exploit the differential reactivity of the two chloro groups. The sulfonyl chloride is generally more reactive towards nucleophiles like amines and alcohols than the chloro group on the aromatic ring. molport.com This allows for selective reaction at the 7-position, followed by a diverse range of transformations at the 1-position. For example, a Suzuki coupling could introduce a new aryl group at the C-1 position, followed by conversion of the sulfonyl chloride into a sulfonamide or sulfonate ester. mdpi.com This strategic functionalization enables the creation of highly decorated isoquinoline scaffolds that might be challenging to access through traditional ring-synthesis methods. researchgate.netresearchgate.net

Application in the Construction of High-Performance Materials and Surface Modifiers (General Sulfonyl Chlorides)

While specific applications of this compound in materials science are not widely documented, the general class of sulfonyl chlorides is utilized for modifying surfaces and constructing high-performance materials. quora.com A key application is in the postsynthetic modification (PSM) of metal-organic frameworks (MOFs). rsc.orgrsc.orgresearchgate.net

MOFs are porous materials with applications in gas storage, separation, and catalysis. rsc.org Their properties can be fine-tuned by chemically modifying the organic linkers after the framework has been assembled. Sulfonyl chlorides can be used as reactive intermediates to introduce sulfonamide functionalities into MOFs that contain amino or sulfonic acid groups. rsc.orgrsc.org For example, an amino-functionalized MOF can be treated with a sulfonyl chloride to form stable sulfonamide linkages throughout the porous structure, altering its surface chemistry and adsorption properties. rsc.org

Similarly, sulfonyl chlorides can be used to modify the surface of various materials. The reaction of a sulfonyl chloride with surface hydroxyl or amine groups creates a covalently attached layer via a stable sulfonate ester or sulfonamide bond. nih.gov This surface modification can be used to alter properties such as hydrophobicity, chemical resistance, or to immobilize catalysts or other functional molecules.

Table 2: Representative Conditions for Postsynthetic Modification of MOFs using Sulfonyl Chlorides

This table summarizes general reaction conditions for modifying MOFs, as described in the literature.

| MOF Type | Reagent 1 | Reagent 2 | Solvent | Time | Temperature | Outcome | Ref |

| Cr-MIL-101-SO₃H | Oxalyl chloride, cat. DMF | Amine | THF | 24 h | Room Temp. | Formation of sulfonamide on MOF linker | rsc.orgrsc.org |

| CAU-1-NH₂ | Methyl sulfonyl chloride | Pyridine (B92270) | Dichloromethane (B109758) | 24 h | Room Temp. | Formation of sulfonamide on MOF linker | rsc.org |

| CAU-1-NH₂ | Methyl sulfonyl chloride | None | Dichloromethane | 30 min | 180 °C (mw) | 91% conversion to sulfonamide | rsc.org |

Derivatization Strategies for Analytical Chemistry Applications

In analytical chemistry, particularly in chromatography, derivatization is a technique used to chemically modify an analyte to enhance its detection. researchgate.net Sulfonyl chlorides are a well-known class of derivatizing reagents, famously exemplified by dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride). nih.gov These reagents are used to tag molecules, such as phenols and primary or secondary amines, that may lack a UV chromophore or ionize poorly in mass spectrometry. researchgate.netnih.gov

The reaction of a sulfonyl chloride with an analyte introduces the sulfonyl group, which often has strong UV absorbance or fluorescence properties, significantly improving detection limits in High-Performance Liquid Chromatography (HPLC). researchgate.netnih.gov For mass spectrometry (MS) detection, the introduced group can improve ionization efficiency and provide characteristic fragmentation patterns for sensitive and selective analysis. sigmaaldrich.comscientificlabs.co.uk

This compound is structurally analogous to other heterocyclic sulfonyl chlorides, like pyridine-3-sulfonyl chloride, which are used as derivatization agents to enhance sensitivity. sigmaaldrich.comsigmaaldrich.com The isoquinoline ring system would serve as an excellent chromophore for UV detection. Furthermore, the basic nitrogen atom in the isoquinoline ring can be readily protonated, making it highly suitable for positive-ion electrospray ionization mass spectrometry (ESI-MS), thereby enhancing the analytical sensitivity for tagged analytes. sigmaaldrich.com

Table 3: Comparison of Common Sulfonyl Chloride Derivatizing Agents

| Reagent Name | Abbreviation | Target Analytes | Detection Method | Key Feature |

| Dansyl chloride | Dns-Cl | Primary/Secondary Amines, Phenols | Fluorescence, MS | High fluorescence quantum yield |

| 4-N,N-Dimethylaminoazobenzene-4'-sulfonyl chloride | Dabs-Cl | Primary/Secondary Amines | Visible Absorbance | Strong chromophore in the visible region |

| Pyridine-3-sulfonyl chloride | Phenols, Estrogens, Metabolites | HPLC-MS/MS | High proton affinity enhances MS signal | |

| This compound | - | (Potential) Amines, Phenols | UV, MS | Isoquinoline provides chromophore and protonation site for MS |

Advanced Characterization and Computational Studies

Quantum Chemical Calculations (Density Functional Theory - DFT)

Computational chemistry, particularly Density Functional Theory (DFT), provides profound insight into the molecular structure and electronic properties of molecules, complementing experimental data.

DFT calculations are widely used to model the electronic structure of complex organic molecules. For 1-Chloroisoquinoline-7-sulfonyl chloride, these calculations can predict its geometry, reactivity, and spectroscopic properties.

A key aspect of these studies is the analysis of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the orbital containing the most loosely held electrons and is typically associated with the molecule's ability to donate electrons (nucleophilicity).

LUMO: Represents the lowest energy orbital capable of accepting electrons and is associated with the molecule's ability to act as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich isoquinoline (B145761) ring system, while the LUMO is anticipated to be centered on the electron-deficient sulfonyl chloride moiety and the chlorinated position of the ring, indicating these sites are the most likely to be involved in nucleophilic and electrophilic interactions, respectively.

Table 4: Representative DFT-Calculated Electronic Properties for Substituted Isoquinolines Values are illustrative and based on published data for analogous aromatic sulfonyl compounds.

| Parameter | Typical Calculated Value | Interpretation |

| HOMO Energy | -6.5 to -7.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.5 to -2.5 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.5 to 5.5 eV | Correlates with chemical reactivity and stability |

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling serves as a powerful tool to elucidate the intricate details of reaction mechanisms and the fleeting nature of transition states involving this compound. While direct computational studies on this specific molecule are not extensively documented in publicly available literature, insights can be drawn from theoretical investigations of analogous arenesulfonyl chlorides. Density Functional Theory (DFT) calculations are a common approach to model these systems, providing a balance between accuracy and computational cost.

For nucleophilic substitution reactions at the sulfonyl sulfur, a key reaction pathway for sulfonyl chlorides, computational studies on similar aromatic sulfonyl chlorides suggest a concerted SN2-type mechanism. mdpi.com In this mechanism, the nucleophile attacks the sulfur atom concurrently with the departure of the chloride leaving group. The transition state for such a reaction is often characterized by a trigonal bipyramidal geometry around the sulfur atom. cdnsciencepub.com

Table 1: Illustrative Calculated Energy Profile for a Nucleophilic Substitution Reaction

| Species | Method | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | DFT/B3LYP | 0.0 |

| Transition State | DFT/B3LYP | +15.5 |

| Products | DFT/B3LYP | -5.2 |

Note: The data in this table is hypothetical and for illustrative purposes to represent typical outputs of computational modeling.

The geometry of the transition state is a critical factor in understanding the reaction kinetics. For arenesulfonyl chlorides, the orientation of the aromatic ring relative to the incoming and outgoing groups can significantly influence the activation energy. mdpi.com Computational models can precisely calculate the bond lengths and angles of these transition state structures, offering a glimpse into the electronic and steric factors that govern the reaction rate. For instance, the S-Cl bond is elongated in the transition state, while a new bond between the sulfur and the nucleophile is partially formed. mdpi.com

Prediction of Reactivity and Selectivity

Computational chemistry offers predictive power regarding the reactivity of this compound and the selectivity of its reactions. By calculating various molecular properties and mapping potential energy surfaces, researchers can anticipate how the molecule will behave under different conditions.

Reactivity can be assessed by calculating molecular orbital energies, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the LUMO can indicate the susceptibility of the molecule to nucleophilic attack. A lower LUMO energy generally corresponds to a higher reactivity towards nucleophiles. Furthermore, calculated electrostatic potential maps can highlight the electron-deficient regions of the molecule, which are prone to nucleophilic attack. For a sulfonyl chloride, the sulfur atom is expected to be highly electrophilic.

Selectivity in reactions with molecules containing multiple reactive sites can also be predicted. For instance, if a nucleophile has multiple atoms that can attack the sulfonyl chloride, computational modeling can determine the activation energies for each possible pathway. The pathway with the lowest activation energy will be the most favorable, thus predicting the regioselectivity of the reaction.

Table 2: Hypothetical Calculated Parameters for Reactivity Prediction

| Parameter | Value | Significance |

|---|---|---|

| LUMO Energy | -2.5 eV | Indicates electrophilicity |

| Mulliken Charge on Sulfur | +1.2 | Highlights the electrophilic center |

| Activation Energy (vs. Nucleophile A) | 15.5 kcal/mol | Predicts reaction rate |

| Activation Energy (vs. Nucleophile B) | 18.2 kcal/mol | Predicts relative reactivity |

Note: The data in this table is hypothetical and for illustrative purposes to represent typical outputs of computational modeling.

Conformational Analysis and Molecular Interactions

Conformational analysis of this compound is crucial for understanding its three-dimensional structure and how it interacts with other molecules. The rotational barrier around the C-S bond (the bond connecting the isoquinoline ring to the sulfonyl group) is a key conformational feature. Computational methods can be used to calculate the energy of the molecule as a function of the dihedral angle of this bond, thereby identifying the most stable conformers.

The interplay of steric and electronic effects determines the preferred conformation. It is likely that the sulfonyl chloride group will orient itself to minimize steric hindrance with the adjacent parts of the isoquinoline ring. The most stable conformer is the one that will be most populated at equilibrium and will likely be the dominant species in reactions.

Furthermore, computational studies can shed light on the noncovalent interactions that this compound can engage in. These interactions are vital for understanding its behavior in solution and its binding to biological targets. Hirshfeld surface analysis, a computational tool, can be used to visualize and quantify intermolecular interactions in the solid state. nih.gov For analogous aromatic sulfonyl chlorides, studies have shown the importance of interactions involving the sulfonyl oxygen atoms. nih.gov These oxygen atoms are strong hydrogen bond acceptors. The aromatic rings can participate in π-stacking interactions, and the chlorine atoms can be involved in halogen bonding.

Table 3: Illustrative Conformational Energy Profile and Intermolecular Interaction Analysis

| Dihedral Angle (C-C-S-Cl) | Relative Energy (kcal/mol) | Key Intermolecular Interactions |

|---|---|---|

| 0° | +3.5 | Steric clash |

| 90° | 0.0 | Most stable conformer |

| 180° | +4.0 | Steric clash |

Note: The data in this table is hypothetical and for illustrative purposes to represent typical outputs of computational modeling.

Emerging Trends and Future Research Directions

Greening the Synthesis: The Quest for Sustainable Protocols

The development of sustainable synthetic protocols for obtaining 1-Chloroisoquinoline-7-sulfonyl chloride and related compounds is a growing area of focus within the chemical community. Traditional methods for synthesizing sulfonyl chlorides often rely on harsh reagents and generate significant waste, prompting a shift towards more environmentally benign alternatives.

Current research is exploring several green chemistry principles to reinvent the synthesis of sulfonyl chlorides. These include:

Solvent-Free and Aqueous Reactions: Moving away from volatile organic solvents, researchers are investigating solvent-free reaction conditions or the use of water as a green solvent. These approaches not only reduce environmental impact but can also simplify product isolation.

Mechanochemistry: This solid-state synthesis technique, which uses mechanical force to induce chemical reactions, offers a promising solvent-free alternative that can lead to higher yields and shorter reaction times.

Photocatalysis: Visible-light photocatalysis is emerging as a powerful tool for organic synthesis, enabling reactions to proceed under mild conditions with high selectivity and reduced energy consumption. The application of photocatalysis to the synthesis of sulfonyl chlorides from readily available precursors is an active area of investigation.

Use of Greener Reagents: There is a concerted effort to replace hazardous reagents like thionyl chloride and sulfuryl chloride with safer and more sustainable alternatives. Oxidative chlorination of thiols or disulfides using reagents such as N-chlorosuccinimide (NCS), sodium hypochlorite (B82951) (bleach), or sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) are being explored. Another promising avenue is the use of S-alkylisothiourea salts as odorless and stable starting materials.

While specific sustainable protocols for this compound are still under development, the broader advancements in green sulfonylation chemistry provide a clear roadmap for future research in this area.

Catalytic Innovations: Unlocking New Reactivity

The exploration of novel catalytic systems for both the synthesis (sulfonylation) and subsequent functionalization (cross-coupling) of this compound is a key trend. Catalysis offers the potential for more efficient, selective, and atom-economical transformations.

Novel Catalytic Systems for Sulfonylation:

Research into the direct C-H sulfonylation of aromatic and heteroaromatic compounds is gaining momentum. This approach avoids the need for pre-functionalized starting materials, making the synthesis more streamlined. Transition metal catalysts based on palladium, rhodium, and cobalt are being investigated for their ability to facilitate the direct introduction of a sulfonyl group onto isoquinoline (B145761) scaffolds. While still in the early stages, these methods hold the promise of more direct and efficient routes to compounds like this compound.

Advanced Cross-Coupling Reactions:

The chloro and sulfonyl chloride moieties in this compound offer two distinct handles for cross-coupling reactions, enabling the synthesis of a diverse range of derivatives. Modern catalysis is focused on developing more versatile and robust systems for these transformations.

Palladium-Catalyzed Cross-Coupling: Palladium catalysts are widely used for C-C and C-N bond formation. Research is ongoing to develop more active and selective palladium catalysts for the cross-coupling of chloro-substituted N-heterocycles like 1-chloroisoquinoline (B32320).

Copper-Catalyzed Cross-Coupling: Copper catalysis has emerged as a cost-effective and sustainable alternative to palladium for certain cross-coupling reactions. Copper-catalyzed methods for the coupling of sulfonyl chlorides with various nucleophiles are being actively explored.

Dual Catalytic Systems: The combination of two different catalysts to perform sequential or cascade reactions in a single pot is a powerful strategy for increasing synthetic efficiency. Such systems could be employed for the selective functionalization of both the chloro and sulfonyl chloride groups in this compound.

These catalytic advancements are expected to significantly expand the synthetic utility of this compound, providing access to novel molecules with potentially valuable properties.

Beyond the Flask: Applications in Materials Science and Chemical Probes

The unique structural and electronic properties of the isoquinoline scaffold, combined with the reactive sulfonyl chloride group, make this compound an attractive building block for the development of advanced materials and chemical probes.

Materials Science Applications:

The rigid, planar structure of the isoquinoline core can be exploited in the design of novel organic materials. Potential applications include:

Organic Light-Emitting Diodes (OLEDs): Isoquinoline derivatives have been investigated as components of OLEDs due to their fluorescence properties and charge-transport capabilities.

Conducting Polymers: Incorporation of the this compound unit into polymer chains could lead to materials with interesting electronic and optical properties.

Sensors: The sulfonyl chloride group can be used to anchor the isoquinoline moiety to surfaces or to react with specific analytes, forming the basis for chemical sensors.

Chemical Probes and Bioconjugation:

The reactivity of the sulfonyl chloride group towards nucleophiles, particularly primary amines on biomolecules, makes it a valuable tool for chemical biology.

Fluorescent Probes: The isoquinoline scaffold is known to be a part of many fluorescent molecules. By attaching a fluorophore to the this compound core, it is possible to design probes for detecting specific biological targets or for use in fluorescence imaging.

Protein Labeling: The sulfonyl chloride can react with lysine (B10760008) residues on proteins, allowing for the covalent attachment of the isoquinoline moiety. This can be used to study protein function, localization, and interactions.

Drug Discovery: The isoquinoline core is a privileged scaffold in medicinal chemistry, found in many biologically active compounds. The ability to functionalize this core using the sulfonyl chloride group opens up new avenues for the design and synthesis of novel therapeutic agents.

While still a nascent field of research for this specific compound, the potential for this compound in these areas is significant and warrants further investigation.

The Digital Frontier: Advanced Computational Design

Computational chemistry is playing an increasingly important role in modern chemical research, enabling the prediction of molecular properties and the design of new compounds and reaction pathways. For this compound, computational methods can provide valuable insights that can guide experimental work.

Computational Design of Related Compounds:

Density Functional Theory (DFT): DFT calculations can be used to predict the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. This information can be used to design new molecules with desired properties, such as specific fluorescence wavelengths or enhanced reactivity.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can be employed to correlate the structural features of isoquinoline sulfonyl chloride derivatives with their biological activity. This can help in the rational design of more potent drug candidates.

Modeling Reaction Pathways:

Transition State Theory: Computational modeling can be used to elucidate the mechanisms of sulfonylation and cross-coupling reactions involving this compound. By identifying the transition states and intermediates, researchers can gain a deeper understanding of the reaction and optimize the reaction conditions for higher yields and selectivity.

Catalyst Design: Computational methods can be used to design new and improved catalysts for the synthesis and functionalization of this compound. By modeling the interaction between the catalyst and the substrate, it is possible to identify catalyst structures that are more active and selective.

Although specific computational studies on this compound are currently limited, the application of these powerful theoretical tools is expected to accelerate the discovery of new applications and the development of more efficient synthetic routes for this versatile compound.

Q & A

Q. Table 1: Key Validation Techniques

| Technique | Purpose | Critical Parameters |

|---|---|---|

| TLC/HPLC | Reaction monitoring | Retention factor (Rf), peak area |

| NMR (¹H/¹³C) | Structural confirmation | Chemical shifts, coupling constants |

| Elemental Analysis | Purity assessment | %C, %H, %N, %Cl deviation (<0.4%) |

Advanced: How can researchers resolve contradictions in spectroscopic data when characterizing sulfonyl chloride intermediates?

Methodological Answer:

Contradictions (e.g., unexpected NMR splitting patterns or IR absorption bands) require systematic validation:

Cross-technique correlation : Compare NMR data with mass spectrometry (HRMS) to confirm molecular ion peaks .

Computational validation : Use DFT calculations to predict NMR chemical shifts or IR spectra and compare with experimental results .

Isotopic labeling : Introduce deuterated analogs to isolate specific vibrational modes in IR/Raman spectra .

Crystallography : Resolve ambiguities via single-crystal X-ray diffraction (if crystalline derivatives are obtainable) .

Q. Example Workflow :

- Discrepancy in Cl content → Re-run elemental analysis under inert atmosphere to exclude hydrolysis artifacts .

Basic: Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

Methodological Answer:

A multi-technique approach is critical:

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and sulfonyl chloride groups (δ ~40 ppm for ¹³C) .

- FT-IR : Confirm S=O stretching (1350–1370 cm⁻¹) and C-Cl bonds (550–750 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular formula via exact mass (e.g., [M+H]+ for C₉H₅Cl₂NO₂S requires m/z 281.9404) .

- XPS : Quantify sulfur and chlorine oxidation states (e.g., S⁶+ in sulfonyl groups) .

Advanced: What experimental design principles should guide mechanistic studies on sulfonation reactions involving this compound?

Methodological Answer:

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) :

- Kinetic studies : Use stopped-flow NMR to track intermediate formation rates under varying temperatures.

- Isotope effects : Replace H₂O with D₂O to probe proton-transfer steps in hydrolysis pathways .

- Computational modeling : Map potential energy surfaces (e.g., transition states for sulfonyl chloride formation) using Gaussian or ORCA .

- Control experiments : Exclude radical pathways by adding inhibitors like TEMPO .

Q. Table 2: Mechanistic Probes

| Variable Tested | Hypothesis Tested | Instrumentation Required |

|---|---|---|

| Temperature gradient | Activation energy determination | Rheostat-controlled reactor |

| Solvent polarity | Polar vs. nonpolar transition states | Dielectric constant analyzer |

Basic: How should researchers handle and store this compound to prevent decomposition?

Methodological Answer:

- Storage : Keep under inert gas (Ar/N₂) in amber glass vials at –20°C to minimize hydrolysis .

- Handling : Use gloveboxes for weighing; quench residues with aqueous NaHCO₃ before disposal .

- Stability testing : Conduct accelerated aging studies (40°C/75% RH for 4 weeks) with periodic HPLC purity checks .

Advanced: What strategies optimize catalytic systems for regioselective chlorination in isoquinoline derivatives?

Methodological Answer:

- Ligand design : Screen phosphine ligands (e.g., Xantphos) to modulate Pd-catalyzed C-H activation .

- Solvent optimization : Test polar aprotic solvents (DMF, DMSO) to stabilize charged intermediates.

- Substrate scope : Evaluate steric/electronic effects using para-substituted isoquinoline analogs .

- Kinetic profiling : Use in-situ IR to identify rate-limiting steps (e.g., oxidative addition vs. reductive elimination) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.